molecular formula C5H2ClN3O B11917714 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile

Cat. No.: B11917714
M. Wt: 155.54 g/mol
InChI Key: NQQFCHRUOOLEAQ-UHFFFAOYSA-N
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Description

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5H2ClN3O and a molecular weight of 155.54 g/mol It is characterized by the presence of a chloro group, a carbonitrile group, and a dihydropyrazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing a chloro group and a nitrile group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amines, oxo compounds, and substituted pyrazines .

Scientific Research Applications

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its chloro and carbonitrile groups make it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Biological Activity

6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (CAS Number: 1374986-27-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant case studies.

The molecular formula of this compound is C5H2ClN3OC_5H_2ClN_3O with a molar mass of 155.54 g/mol. The compound exhibits a predicted pKa of 7.99, indicating its potential behavior in biological systems .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, particularly mycobacteria.

Table 1: Antimicrobial Activity Against Mycobacteria

CompoundMIC (µM)Target Organism
This compound15Mycobacterium aurum
6-Chloro derivative20.49Mycobacterium tuberculosis H37Rv
Unsubstituted benzoxaborole12.14Mycobacterium smegmatis

In a comparative study, the compound showed comparable or better activity than standard antibiotics like isoniazid against certain strains of mycobacteria . The mechanism of action is believed to involve interference with cell wall synthesis and function.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines:

Table 2: Anticancer Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung cancer)25
HeLa (Cervical cancer)30
MCF-7 (Breast cancer)35

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells. Further research is needed to elucidate the specific pathways involved.

Study on Antimycobacterial Activity

A study published in MDPI highlighted the effectiveness of various derivatives of pyrazine compounds, including this compound. The findings indicated that the chlorinated derivatives exhibited enhanced lipophilicity, which improved their penetration through the mycobacterial cell wall .

Study on Anticancer Properties

In another study focused on anticancer activity, researchers found that the compound significantly inhibited the growth of multiple cancer cell lines. This was attributed to its interaction with specific cellular targets involved in cancer progression .

Properties

Molecular Formula

C5H2ClN3O

Molecular Weight

155.54 g/mol

IUPAC Name

5-chloro-2-oxo-1H-pyrazine-3-carbonitrile

InChI

InChI=1S/C5H2ClN3O/c6-4-2-8-5(10)3(1-7)9-4/h2H,(H,8,10)

InChI Key

NQQFCHRUOOLEAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=O)N1)C#N)Cl

Origin of Product

United States

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